5-Methyl-4-phenyl-2-(2-thienyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-phenyl-2-(2-thienyl)thiazole is a unique chemical compound with the linear formula C14H11N1S2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Chemical Synthesis and Modification : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process involves chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Pharmacological Applications : A study by Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives, including 4-Methyl-2-phenylthiazole-5-carbohydrazide, showing potent anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Anticancer Agents : Romagnoli et al. (2012) discovered that 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, including derivatives with 3-thienyl moieties, exhibit potent anticancer activity and inhibit tubulin polymerization (Romagnoli, Baraldi, Kimatrai Salvador, Preti, Aghazadeh Tabrizi, Brancale, Fu, Li, Zhang, Hamel, Bortolozzi, Porcù, Basso, & Viola, 2012).
Antimicrobial Properties : Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee (2007) synthesized a series of thiazole compounds, including 2-(substituted phenyl)-3-(5-methyl thiazole)-4-thiazolidinones, demonstrating antimicrobial activity (Kapadia, Patel, Prajapati, Solankee, Solankee, & Solankee, 2007).
Selective Antimicrobial Activity : Xie, Cong, Zhao, Li, Xin, Hou, & Wang (2017) explored quaternary ammonium salts analogues, including 5-methyl-1,3,4-thiadiazole-2-thiol, showing potent antimicrobial effects against common pathogens (Xie, Cong, Zhao, Li, Xin, Hou, & Wang, 2017).
Antiprotozoal Activity : Verge & Roffey (1975) synthesized a series of 2-(5-nitro-2-thienyl)thiazoles demonstrating moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense in mice (Verge & Roffey, 1975).
properties
IUPAC Name |
5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCUAOPBECGQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenyl-2-(2-thienyl)thiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.